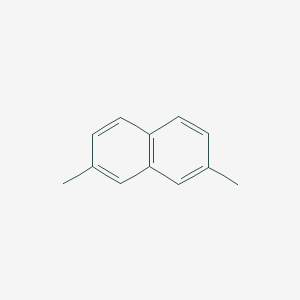

2,7-Dimethylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYSMQNJLZKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060386 | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-16-1 | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON63XH5BQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,7-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylnaphthalene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₂. It is one of the ten isomers of dimethylnaphthalene, which are polycyclic aromatic hydrocarbons (PAHs) consisting of a naphthalene (B1677914) backbone with two methyl group substituents. This document provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis. Its metabolic fate is also discussed, providing valuable information for researchers in toxicology and drug development.

Chemical and Physical Properties

This compound is a white to almost white crystalline solid at room temperature.[1] It is characterized by its high stability and is insoluble in water but soluble in many organic solvents.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [1][3][4][5] |

| Molecular Weight | 156.22 g/mol | [1][3][4][5] |

| CAS Number | 582-16-1 | [3][4] |

| Appearance | White to almost white powder or flakes | [1] |

| Melting Point | 94-97 °C | [2][6][7] |

| Boiling Point | 263 °C | [2][6][7] |

| Density | 1.0 g/cm³ | [2] |

| Flash Point | 110.5 °C | [2] |

| Water Solubility | Insoluble | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 4.3 | [8] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

¹H NMR (in CDCl₃): [3]

-

δ 7.65 (d, 2H, J = 8.0 Hz): Aromatic protons adjacent to the methyl-substituted carbons.

-

δ 7.50 (s, 2H): Aromatic protons at positions 1 and 8.

-

δ 7.22 (d, 2H, J = 8.0 Hz): Aromatic protons adjacent to the unsubstituted carbons.

-

δ 2.49 (s, 6H): Protons of the two methyl groups.

¹³C NMR (in CDCl₃): [3]

-

δ 135.4: Quaternary carbons of the naphthalene ring where the two rings are fused.

-

δ 134.0: Aromatic carbons to which the methyl groups are attached.

-

δ 130.0: Aromatic carbons at positions 4 and 5.

-

δ 127.4: Aromatic carbons at positions 3 and 6.

-

δ 127.2: Aromatic carbons at positions 1 and 8.

-

δ 126.3: Aromatic carbons at positions 4a and 8a.

-

δ 21.7: Carbons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch (from methyl groups) |

| 1600-1585 | Aromatic C-C stretch (in-ring) |

| 1500-1400 | Aromatic C-C stretch (in-ring) |

| 900-675 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 156, corresponding to its molecular weight.[3] Significant fragmentation peaks are observed at m/z 141, resulting from the loss of a methyl group, and at m/z 115.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nickel-catalyzed coupling of an aryl O-carbamate with a Grignard reagent.[6]

Materials:

-

Pyridine

-

N,N-Diethylcarbamoyl chloride

-

Methylmagnesium bromide (3 M in diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]

-

Diethyl ether

-

Hydrochloric acid (6 M)

-

Sodium sulfate

-

Ethanol (B145695) (95%)

Procedure:

-

Step 1: Synthesis of 2,7-Bis(diethylcarbamoyloxy)naphthalene:

-

To a solution of 2,7-dihydroxynaphthalene in pyridine, add N,N-diethylcarbamoyl chloride and heat the mixture.

-

After the reaction is complete, cool the mixture and add hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry the crude product. Recrystallize from ethanol/water to obtain pure 2,7-bis(diethylcarbamoyloxy)naphthalene.

-

-

Step 2: Nickel-Catalyzed Coupling:

-

To a solution of 2,7-bis(diethylcarbamoyloxy)naphthalene and NiCl₂(dppp) in diethyl ether, add methylmagnesium bromide dropwise.

-

Stir the reaction mixture until completion, as monitored by thin-layer chromatography.

-

Quench the reaction with hydrochloric acid.

-

Separate the organic layer, wash with hydrochloric acid, water, and brine, and then dry over sodium sulfate.

-

Evaporate the solvent and recrystallize the crude product from ethanol to yield pure this compound.

-

An alternative patented method involves a multi-step process starting from 5-p-tolylpentene-2, which is converted to 1,7-dimethyltetralin, followed by dehydrogenation and isomerization to yield this compound.[9] Another synthetic approach starts from o-xylene (B151617) and butadiene.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of dimethylnaphthalene isomers.[3]

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injection: A split/splitless injector is used.

-

Oven Program: A temperature gradient is employed to separate the isomers, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Detection: A mass spectrometer is used for detection, allowing for both qualitative and quantitative analysis based on mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for the analysis of PAHs, including this compound.[2][3][4][10][11]

-

Column: A C18 reversed-phase column is frequently used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection: UV or fluorescence detectors are typically employed. Fluorescence detection offers higher sensitivity and selectivity for many PAHs.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Metabolic Pathway of this compound

The metabolism of naphthalenes, including their dimethylated derivatives, is primarily mediated by the cytochrome P450 monooxygenase system in the liver.[1][11][12] The initial step involves the epoxidation of the aromatic ring, followed by enzymatic hydration to form a dihydrodiol, or rearrangement to a naphthol. Further metabolism can lead to the formation of dihydroxynaphthalenes and their conjugates, which are then excreted.

Caption: Proposed metabolic pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. separationmethods.com [separationmethods.com]

- 11. epa.gov [epa.gov]

- 12. csustan.edu [csustan.edu]

An In-depth Technical Guide to 2,7-Dimethylnaphthalene (CAS 582-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylnaphthalene (2,7-DMN), identified by the CAS number 582-16-1, is an aromatic hydrocarbon belonging to the polycyclic aromatic hydrocarbon (PAH) class of compounds. It is one of ten dimethylnaphthalene isomers. This document provides a comprehensive technical overview of 2,7-DMN, summarizing its chemical and physical properties, spectral data, synthesis protocols, and known applications. While it serves as a valuable intermediate in various chemical syntheses, including for pharmaceuticals and fragrances, detailed information on its specific biological activities and toxicological profile remains limited in publicly accessible literature.[1][2]

Chemical and Physical Properties

This compound is a white to beige crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [3] |

| Melting Point | 94-97 °C | |

| Boiling Point | 263 °C | |

| Appearance | White to beige powder or flakes | [1] |

| Solubility | Insoluble in water | [1] |

| LogP (Octanol/Water) | 4.3 | [3] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 7.65 (d, 2H), 7.50 (s, 2H), 7.22 (d, 2H), 2.49 (s, 6H) |

| ¹³C NMR | CDCl₃ | 135.4, 134.0, 130.0, 127.4, 127.2, 126.3, 21.7 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 156, which is also the base peak (100% relative abundance).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are associated with aromatic C-H and C=C stretching, and methyl C-H bending vibrations.

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound is through a nickel-catalyzed cross-coupling reaction.

Nickel-Catalyzed Coupling of 2,7-Bis(diethylcarbamoyloxy)naphthalene with a Grignard Reagent

This synthetic route involves two main steps starting from 2,7-dihydroxynaphthalene (B41206).

Step A: Synthesis of 2,7-Bis(diethylcarbamoyloxy)naphthalene

-

To a stirred solution of 2,7-dihydroxynaphthalene in pyridine (B92270) under a nitrogen atmosphere, N,N-diethylcarbamoyl chloride is added.

-

The reaction mixture is heated to 100°C for 48 hours.

-

After cooling, the reaction is quenched by the addition of hydrochloric acid, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

-

Recrystallization from ethanol (B145695)/water affords pure 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene.[4]

Step B: Synthesis of this compound

-

A mixture of 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene and a nickel(II) catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)), is suspended in anhydrous diethyl ether under a nitrogen atmosphere.[4]

-

An ethereal solution of methylmagnesium bromide is added dropwise to the mixture.

-

The reaction is stirred at 30°C for 13 hours.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

The organic layer is separated, washed sequentially with hydrochloric acid, water, and brine, and then dried over anhydrous sodium sulfate.

-

After filtration and removal of the solvent, the crude product is obtained.

-

Recrystallization from 95% ethanol yields pure this compound as colorless crystals.[4]

Applications

This compound serves as a key starting material and intermediate in several areas:

-

Chemical Synthesis: It is a precursor for the synthesis of 2,7-bis(bromomethyl)naphthalene, a valuable building block in supramolecular chemistry.[4]

-

Fragrances: Due to its aromatic properties, it is used as a fragrance ingredient in perfumes.[1][2]

-

Materials Science: Dimethylnaphthalenes, in general, are precursors to naphthalene (B1677914) dicarboxylic acids, which are monomers for high-performance polymers like polyethylene (B3416737) naphthalate (PEN).[5]

Biological Activity and Toxicology

Biological Activity

Specific data on the biological activity of this compound is very limited. While naphthalene and some of its other derivatives have been studied for their biological effects, including cytotoxicity and metabolic activation, there is a notable lack of research focused specifically on the 2,7-isomer.[6] Therefore, no specific mechanism of action or interaction with biological signaling pathways has been elucidated for this compound.

Toxicology

The toxicological profile of this compound is not well-established. General safety precautions for handling aromatic hydrocarbons should be followed. It may be harmful if swallowed, inhaled, or in contact with skin.[2] Studies on related compounds, such as 2-methylnaphthalene, have shown dose-dependent cytotoxicity, particularly in lung tissues in animal models.[6] However, it is crucial to note that toxicity can vary significantly between isomers, and direct extrapolation of data from other naphthalene derivatives to 2,7-DMN is not advisable.

Conclusion

This compound is a well-characterized aromatic hydrocarbon with established physical, chemical, and spectral properties. Its synthesis is well-documented, making it an accessible intermediate for various applications, particularly in the synthesis of other organic compounds and as a fragrance component. However, for the audience of researchers, scientists, and drug development professionals, the current body of knowledge presents a significant gap regarding its specific biological activities, mechanism of action, and detailed toxicological profile. Further research is warranted to explore the potential pharmacological and toxicological properties of this specific isomer to fully understand its potential applications and risks in a biological context.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C12H12 | CID 11396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nacatsoc.org [nacatsoc.org]

- 6. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Overview of 2,7-Dimethylnaphthalene: Physicochemical Properties

This guide provides a detailed summary of the core physicochemical properties of 2,7-Dimethylnaphthalene, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison of its fundamental chemical data.

Core Molecular Information

This compound is an aromatic hydrocarbon with the chemical formula C12H12.[1][2][3] Its structure consists of a naphthalene (B1677914) core with two methyl group substituents at the 2 and 7 positions. The molecular weight of this compound is approximately 156.22 g/mol .[1][2][3]

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H12 | [1][2][3] |

| Molecular Weight | 156.22 g/mol | [1][3] |

| CAS Number | 582-16-1 | [2][3] |

| Melting Point | 94-97 °C | [4] |

| Boiling Point | 263 °C | [4] |

| Flash Point | 110.5 °C | [4] |

| Refractive Index | 1.604 | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the above-listed physicochemical properties are not available within the provided search results. These properties are typically determined using standard analytical chemistry techniques such as mass spectrometry for molecular weight, and differential scanning calorimetry or capillary melting point apparatus for melting point determination. Boiling point is commonly determined by distillation. Each of these methods follows standardized procedures outlined in chemical analysis literature.

Conceptual Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.

References

A Technical Guide to the Physical Properties of 2,7-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

2,7-Dimethylnaphthalene (2,7-DMN) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₂H₁₂.[1] It exists as a colorless to white solid, often in crystalline or powder form, and possesses a characteristic aromatic odor.[2][3] This document provides a comprehensive overview of the key physical properties of 2,7-DMN, including quantitative data, experimental methodologies for their determination, and a conceptual diagram illustrating the relationships between its physical states.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. This data is crucial for its application in chemical synthesis, as a fragrance ingredient, and in the production of dyes and pigments.[1][2]

| Identifier/Property | Value | Reference |

| CAS Number | 582-16-1 | |

| Molecular Formula | C₁₂H₁₂ | |

| Molecular Weight | 156.22 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White crystals, powder, or crystalline powder | [3] |

| InChI Key | LRQYSMQNJLZKPS-UHFFFAOYSA-N |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. These values are essential for predicting its behavior in various physical and chemical processes, including purification, formulation, and thermal analysis.

| Physical Property | Value | Conditions |

| Melting Point | 94-97 °C | (lit.)[2] |

| 94.5-98.5 °C | (clear melt)[3] | |

| Boiling Point | 263 °C | (lit.) at 760 mm Hg[2] |

| 265 °C | at 760.00 mm Hg[5] | |

| Vapor Pressure | 0.016 mmHg | at 25.00 °C (estimated)[5] |

| Water Solubility | 14.85 mg/L | at 25 °C (estimated)[5] |

| logP (Octanol/Water) | 4.447 | (estimated)[5] |

**Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The methodologies described below are standard protocols for obtaining the types of data presented above for polycyclic aromatic hydrocarbons like 2,7-DMN.

1. Melting Point Determination

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. A sharp, narrow melting range is indicative of a pure compound.[6]

-

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, pulverized 2,7-DMN is packed into a glass capillary tube to a height of 1-2 mm.[6][7]

-

Apparatus: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a commercial melting point apparatus, which contains a heat-transfer fluid (e.g., mineral oil).[6]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[7] Constant stirring of the heating fluid ensures uniform temperature distribution.[6]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] For high-purity compounds, this range is typically narrow (0.5-1.0 °C).[6]

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

-

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled using a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[9]

-

Procedure: At least 5 mL of liquid 2,7-DMN (melted) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[9] The liquid is heated until it boils and the vapor condenses, with the distillate collected at a steady rate (e.g., 3 to 4 mL per minute for liquids boiling above 200°C).[10]

-

Measurement: The temperature is recorded when it becomes constant. This stable temperature, observed during the bulk of the distillation, is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[8][11]

-

-

Methodology: Thiele Tube Method (Micro Scale)

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[9]

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube.[9]

-

Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube upon cooling.[9]

-

3. Solubility Determination

Aqueous solubility is a critical parameter, particularly in drug development, as it influences bioavailability.

-

Methodology: Shake-Flask Method (General Protocol)

-

Equilibration: An excess amount of solid 2,7-DMN is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[12]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Analysis: The concentration of 2,7-DMN in the clear, saturated supernatant is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

-

Visualization of Physical State Transitions

The following diagram illustrates the fundamental relationships between the solid, liquid, and gaseous states of this compound and the thermodynamic processes that govern these transitions.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. B21704.03 [thermofisher.com]

- 4. This compound | C12H12 | CID 11396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,7-dimethyl naphthalene, 582-16-1 [thegoodscentscompany.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melting and boiling points of 2,7-Dimethylnaphthalene, a key aromatic hydrocarbon used in various industrial and research applications. This guide includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow visualization to aid in laboratory practice.

Core Physicochemical Data

This compound is a colorless, solid organic compound.[1] Its key physical properties are essential for its handling, purification, and application in synthesis and materials science.

Quantitative Data Summary

The melting and boiling points of this compound have been well-characterized. The following table summarizes the reported values from various sources.

| Physical Property | Reported Value (°C) | Source(s) |

| Melting Point | 94 - 97 °C | [1][2] |

| 94.5 - 98.5 °C | [3] | |

| 95 - 96 °C | [4] | |

| Boiling Point | 263 °C | [1][2] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard methodologies for these measurements.

Melting Point Determination using a Thiele Tube

The Thiele tube method is a common and effective technique for determining the melting point of a solid organic compound.[5][6] It utilizes a specially designed glass tube to allow for uniform heating of a sample via convection currents in a heating oil.[6]

Apparatus:

-

Thiele Tube

-

High-boiling point mineral oil

-

Thermometer (0-300 °C range)

-

Capillary tubes (sealed at one end)

-

Rubber band or wire for attaching the capillary tube

-

Bunsen burner or other heat source

-

Ring stand and clamp

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7]

-

Apparatus Setup: The Thiele tube is filled with mineral oil to a level just above the top of the side arm. The thermometer is fitted with a stopper and positioned in the main tube.

-

Sample Mounting: The packed capillary tube is attached to the thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.[7]

-

Heating: The thermometer and capillary assembly are immersed in the Thiele tube, with the oil level ensuring the sample is fully submerged. Heat is applied gently to the side arm of the Thiele tube.[7]

-

Observation: The temperature is increased at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination. For an accurate measurement, the experiment is repeated, with the heating rate slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.

-

Data Recording: Two temperatures are recorded to define the melting range:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire solid sample has completely liquefied.[7] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

-

Boiling Point Determination (Micro Method)

For determining the boiling point of a liquid, especially when only a small sample is available, the micro-boiling point or Siwoloboff method is employed.[2][8] This technique observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[4]

Apparatus:

-

Small test tube (e.g., 6 x 50 mm) or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with oil bath)

-

Rubber band or wire

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into the small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[8]

-

Assembly: The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The entire assembly is suspended in a heating bath (like a Thiele tube) and heated gently.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

Data Recording: At this point, the heat source is removed. The liquid and apparatus are allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded the moment the liquid begins to be drawn up into the inverted capillary tube.[8] This occurs when the external atmospheric pressure overcomes the vapor pressure of the sample inside the capillary.[2]

Visualized Workflow: Melting Point Determination

The following diagram illustrates the key decision points and steps in a standard laboratory workflow for determining the melting point of a solid compound like this compound.

References

- 1. chymist.com [chymist.com]

- 2. chemconnections.org [chemconnections.org]

- 3. scribd.com [scribd.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data of 2,7-Dimethylnaphthalene

An In-depth Technical Guide to the Spectroscopic Data of 2,7-Dimethylnaphthalene

This guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS No: 582-16-1), a significant aromatic hydrocarbon used in various research and industrial applications, including as a fragrance ingredient and a starting material for dyes and pharmaceuticals.[1][2] The document is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information.

Molecular Structure and Properties

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₂H₁₂ and a molecular weight of approximately 156.22 g/mol .[3][4][5] Its structure consists of a naphthalene (B1677914) core with two methyl groups attached at the 2 and 7 positions.

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections present quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry for this compound is typically performed using Electron Ionization (EI), which provides information about the molecular weight and fragmentation pattern of the molecule. The data confirms the molecular formula C₁₂H₁₂.[3]

| m/z | Relative Intensity | Assignment |

| 156 | 100% | [M]⁺ (Molecular Ion) |

| 141 | ~50% | [M-CH₃]⁺ |

| 115 | ~20% | [M-C₃H₅]⁺ |

Data sourced from NIST Mass Spectrometry Data Center and Organic Syntheses Procedure.[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum shows distinct signals for the methyl and aromatic protons, confirming the symmetry of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.65 | Doublet | 2H | 8.0 | H-4, H-5 |

| 7.50 | Singlet | 2H | - | H-1, H-8 |

| 7.22 | Doublet | 2H | 8.0 | H-3, H-6 |

| 2.49 | Singlet | 6H | - | -CH₃ |

Data recorded on a 250 MHz spectrometer in CDCl₃.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum identifies the unique carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 135.4 | C-2, C-7 |

| 134.0 | C-4a, C-8a (quaternary) |

| 130.0 | C-4, C-5 |

| 127.4 | C-1, C-8 |

| 126.3 | C-3, C-6 |

| 21.7 | -CH₃ |

Data recorded on a 62.9 MHz spectrometer in CDCl₃.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions corresponding to aromatic C-H bonds, aromatic C=C bonds, and aliphatic C-H bonds of the methyl groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (methyl groups) |

| ~1600 | Medium | Aromatic C=C Ring Stretch |

| ~1500 | Medium | Aromatic C=C Ring Stretch |

| 900-675 | Strong | Aromatic C-H Bend (out-of-plane) |

Characteristic absorption ranges based on spectra available from the NIST Chemistry WebBook and PubChem.[4][5][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for obtaining high-quality spectroscopic data for an aromatic solid like this compound.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small quantity of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a radical cation (molecular ion, [M]⁺).

-

Analysis: The resulting ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or ion trap). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The instrument is tuned and calibrated using a known standard prior to analysis.[9]

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Approximately 5-20 mg of this compound is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10] The solution is vortexed to ensure it is homogeneous.

-

Transfer: The solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring a liquid height of about 4-5 cm.[10][11]

-

Data Acquisition: The NMR tube is cleaned, placed in a spinner turbine, and inserted into the NMR spectrometer.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.

-

Experiment Execution: Standard pulse sequences for ¹H and ¹³C NMR are executed. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[10]

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is collected. This accounts for any atmospheric or instrumental interferences.[12]

-

Sample Application: A small amount of solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

-

Sample Spectrum Collection: The infrared spectrum of the sample is collected. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[12]

-

Cleaning: After analysis, the sample is carefully removed, and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the structural analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Naphthalene, 2,7-dimethyl- [webbook.nist.gov]

- 4. Naphthalene, 2,7-dimethyl- [webbook.nist.gov]

- 5. Naphthalene, 2,7-dimethyl- [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. This compound | C12H12 | CID 11396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Solubility of 2,7-Dimethylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 2,7-dimethylnaphthalene, a key aromatic hydrocarbon intermediate, in a variety of organic solvents. Understanding the solubility characteristics of this compound is paramount for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries. This document compiles and presents quantitative solubility data, details the experimental methodologies for its determination, and offers visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for process design and optimization.

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Methanol | 278.15 | 0.0078 |

| 283.15 | 0.0105 | |

| 288.15 | 0.0140 | |

| 293.15 | 0.0185 | |

| 298.15 | 0.0245 | |

| 303.15 | 0.0324 | |

| 308.15 | 0.0428 | |

| 313.15 | 0.0563 | |

| 318.15 | 0.0738 | |

| 323.15 | 0.0961 | |

| Ethanol | 278.15 | 0.0095 |

| 283.15 | 0.0128 | |

| 288.15 | 0.0171 | |

| 293.15 | 0.0227 | |

| 298.15 | 0.0300 | |

| 303.15 | 0.0396 | |

| 308.15 | 0.0521 | |

| 313.15 | 0.0683 | |

| 318.15 | 0.0892 | |

| 323.15 | 0.1160 |

Table 2: Solid-Liquid Equilibrium of the 2,6-Dimethylnaphthalene (1) + this compound (2) Binary System

| Mole Fraction of 2,6-DMN (x₁) | Temperature (K) |

| 0.000 | 369.85 |

| 0.101 | 365.15 |

| 0.203 | 360.25 |

| 0.300 | 355.15 |

| 0.402 | 349.75 |

| 0.501 | 344.05 |

| 0.603 | 337.85 |

| 0.689 | 331.85 |

| 0.801 | 343.45 |

| 0.902 | 359.95 |

| 1.000 | 381.15 |

Experimental Protocols

The determination of solubility is a critical experimental procedure. The data presented in this guide were primarily obtained using the polythermal and gravimetric methods.

Polythermal Method

The polythermal method is a common technique for determining the solid-liquid equilibrium of a system. It involves the visual observation of the dissolution of a solid in a solvent as the temperature is changed.

Experimental Workflow for the Polythermal Method

Detailed Steps:

-

Sample Preparation: Accurately weigh known masses of this compound and the desired solvent.

-

Mixing: Place the weighed components into a sealed, stirred glass vessel to prevent solvent evaporation.

-

Heating and Dissolution: Immerse the vessel in a programmable thermostat bath. Heat the mixture at a controlled rate with constant stirring until all the solid this compound has completely dissolved.

-

Cooling and Observation: Slowly cool the solution at a constant rate (e.g., 0.1-0.5 K/min) while continuously stirring and visually observing the solution.

-

Data Recording: Record the temperature at which the first crystals of this compound appear. This temperature represents the saturation temperature for that specific composition.

-

Data Compilation: Repeat this procedure for a range of compositions to construct a complete solubility curve.

Gravimetric Method

The gravimetric method is a classic and reliable technique for determining solubility. It involves preparing a saturated solution at a specific temperature, taking a known amount of the saturated solution, evaporating the solvent, and weighing the remaining solid solute.

Experimental Workflow for the Gravimetric Method

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known mass of the solvent in a sealed, thermostated vessel.

-

Equilibration: Stir the mixture at a constant, controlled temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known mass of the clear, saturated supernatant solution using a pre-weighed, heated syringe to prevent premature crystallization.

-

Solvent Evaporation: Transfer the sampled solution to a pre-weighed container. Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the melting point of this compound, until a constant weight of the residue is achieved.

-

Weighing: Accurately weigh the container with the dried this compound residue.

-

Calculation: The mass of the dissolved this compound is the final weight minus the initial weight of the empty container. The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved solute. From these values, the solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

Concluding Remarks

The provided data and experimental protocols offer a foundational understanding of the solubility of this compound in select organic solvents. For drug development and chemical process design, it is crucial to have access to a broader range of solubility data in pharmaceutically and industrially relevant solvents. Further experimental work is warranted to expand this dataset, which will enable more accurate modeling and prediction of solubility behavior, ultimately facilitating more efficient and robust process development.

2,7-Dimethylnaphthalene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,7-Dimethylnaphthalene (2,7-DMN), a significant bicyclic aromatic hydrocarbon. The document covers the historical context of its discovery, modern and historical synthesis methodologies, and its physicochemical properties. Furthermore, it delves into the limited available data on its biological activity, metabolism, and toxicology, which are of particular interest to drug development professionals. Quantitative data is presented in structured tables for clarity, and key experimental protocols are detailed. Logical workflows for its synthesis are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is one of ten isomers of dimethylnaphthalene, which are naphthalene (B1677914) rings substituted with two methyl groups. Its specific substitution pattern imparts distinct physical and chemical properties that have made it a valuable intermediate in various fields, from materials science to pharmaceuticals. Historically, the study of dimethylnaphthalenes has been intertwined with the chemistry of coal tar, the primary source of naphthalene and its derivatives in the 19th and early 20th centuries. While not as commercially prominent as its 2,6-isomer, which is a precursor to high-performance polymers, 2,7-DMN remains a compound of interest for synthetic chemists and researchers exploring structure-activity relationships in polycyclic aromatic hydrocarbons.

Discovery and History

The history of this compound is intrinsically linked to the broader history of naphthalene chemistry. Naphthalene itself was first isolated from coal tar in the early 1820s. The subsequent decades saw extensive research into the derivatives of this newly discovered aromatic hydrocarbon.

While pinpointing the exact first synthesis of this compound is challenging from available records, its preparation would have become feasible with the development of key synthetic methodologies in the late 19th and early 20th centuries. The advent of the Haworth synthesis provided a robust method for constructing the naphthalene skeleton from simpler aromatic compounds. Concurrently, the discovery of the Grignard reaction around 1900 revolutionized the formation of carbon-carbon bonds, enabling the introduction of alkyl groups, such as methyl, onto aromatic rings with high precision.

Early research into dimethylnaphthalene isomers was often driven by the need to understand the complex composition of coal tar and to develop synthetic routes to specific isomers for dye synthesis and other applications. Industrial-scale production and separation of dimethylnaphthalene isomers became more sophisticated over time, with modern processes often relying on the isomerization of more abundant isomers to produce desired ones like 2,7-DMN.

Physicochemical Properties

This compound is a colorless to white crystalline solid at room temperature. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 582-16-1 | [1] |

| Appearance | Colorless to white crystalline solid | [2] |

| Melting Point | 94-97 °C | [3] |

| Boiling Point | 263 °C | [3] |

| Solubility in Water | Insoluble | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and two distinct methyl groups. |

| ¹³C NMR | Resonances for aromatic carbons and the two methyl carbons. |

| Infrared (IR) | Characteristic peaks for aromatic C-H stretching and bending, and C-C stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 156, consistent with the molecular formula. |

Synthesis of this compound

The synthesis of this compound can be approached through various routes, from classical organic reactions to modern industrial processes.

Modern Laboratory Synthesis: Nickel-Catalyzed Cross-Coupling

A reliable and high-yield laboratory-scale synthesis of this compound is detailed in Organic Syntheses. This method involves the nickel-catalyzed cross-coupling of a Grignard reagent with a carbamate (B1207046) derivative of 2,7-dihydroxynaphthalene (B41206).

Figure 1: Modern laboratory synthesis of this compound.

Experimental Protocol (Adapted from Organic Syntheses) [4]

Step 1: Synthesis of 2,7-Bis(diethylcarbamoyloxy)naphthalene

-

To a stirred solution of 2,7-dihydroxynaphthalene in pyridine under a nitrogen atmosphere, N,N-diethylcarbamoyl chloride is added.

-

The reaction mixture is heated to allow for the complete formation of the dicarbamate.

-

The product is isolated by precipitation with hydrochloric acid, followed by filtration and drying.

Step 2: Synthesis of this compound

-

The 2,7-bis(diethylcarbamoyloxy)naphthalene is dissolved in anhydrous diethyl ether.

-

A catalytic amount of [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) is added.

-

An ethereal solution of methylmagnesium bromide is added dropwise.

-

The reaction is stirred until completion, then quenched with aqueous hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The crude product is purified by recrystallization from ethanol (B145695) to yield pure this compound.

Industrial Production: Isomerization of Dimethylnaphthalenes

On an industrial scale, the production of specific dimethylnaphthalene isomers often involves the catalytic isomerization of a mixture of isomers.[5] This process is driven by the demand for specific isomers, such as 2,6-dimethylnaphthalene (B47086) for polymer production. 2,7-DMN can be a component of these mixtures and can also be obtained through similar isomerization technologies.

A general industrial approach involves the following steps:

-

Cyclization and Dehydrogenation: A suitable feedstock, such as 5-(p-tolyl)pentene-2, is first cyclized to form a dimethyltetralin (e.g., 1,7-dimethyltetralin). This is then dehydrogenated to the corresponding dimethylnaphthalene.[5]

-

Isomerization: The resulting mixture of dimethylnaphthalenes is passed over an acidic catalyst at high temperature and pressure to induce isomerization, enriching the mixture in the desired isomer.

-

Separation: The target isomer, such as this compound, is then separated from the mixture, often by fractional crystallization, owing to differences in melting points among the isomers.[5]

Figure 2: General industrial production pathway for this compound.

Biological Activity and Toxicology

The biological activity of this compound has not been as extensively studied as that of its parent compound, naphthalene, or some of its other isomers. Much of the available toxicological data pertains to methylnaphthalenes as a class.

Metabolism

The metabolism of naphthalene and its methylated derivatives is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6][7] While specific studies on 2,7-DMN are limited, it is anticipated to follow a similar metabolic pathway to other dimethylnaphthalenes. This typically involves:

-

Oxidation: The aromatic rings or the methyl groups can be oxidized. Ring oxidation often leads to the formation of epoxides, which can be further metabolized to dihydrodiols and phenols. Methyl group oxidation can produce hydroxymethyl and carboxylic acid derivatives.[8][9][10]

-

Conjugation: The oxidized metabolites are then conjugated with glutathione (B108866), sulfate, or glucuronic acid to increase their water solubility and facilitate excretion.[8]

The specific CYP isoforms involved in naphthalene metabolism include CYP1A2 and CYP3A4.[6][7] It is plausible that these or related enzymes are also involved in the metabolism of 2,7-DMN.

Toxicology

There is a lack of comprehensive toxicological data specifically for this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals does not currently classify 2,7-DMN as a hazardous substance based on the available reports.[1]

Studies on related compounds, such as 2-methylnaphthalene (B46627), have shown dose-dependent toxicity, particularly to the respiratory system in animal models.[11] However, it is important to note that the position of the methyl groups can significantly influence the toxicological profile of dimethylnaphthalenes. Therefore, direct extrapolation of toxicity data from other isomers to 2,7-DMN should be done with caution. No specific genotoxicity or carcinogenicity data for this compound was identified in the literature reviewed.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its rigid, planar structure and the presence of two reactive methyl groups make it a useful scaffold for the construction of more complex molecules. In the context of drug development, naphthalene derivatives have been explored for a wide range of biological activities. The 2,7-disubstituted pattern can be used to create molecules with specific spatial arrangements of functional groups, which can be crucial for binding to biological targets. While direct applications of 2,7-DMN in pharmaceuticals are not widespread, its derivatives are of interest in medicinal chemistry.

Conclusion

This compound is a compound with a rich history rooted in the development of aromatic chemistry. While its discovery is not attributed to a single individual, its synthesis has been made possible through foundational reactions in organic chemistry. Modern synthetic methods provide efficient access to this compound for research purposes. Although its biological and toxicological profiles are not as well-characterized as those of other naphthalene derivatives, its role as a synthetic intermediate ensures its continued relevance in chemical research and development. Further studies are warranted to fully elucidate the biological effects of 2,7-DMN and to explore its potential in the design of novel bioactive molecules.

References

- 1. This compound | C12H12 | CID 11396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. 2,7-ジメチルナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3775500A - Preparation of this compound - Google Patents [patents.google.com]

- 6. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of 2,6-dimethylnaphthalene by rat liver microsomes and effect of its administration on glutathione depletion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo and in vitro metabolism of 2-methylnaphthalene in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 2,7-Dimethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylnaphthalene (2,7-DMN) is a polycyclic aromatic hydrocarbon (PAH) that, beyond its industrial relevance, exhibits a fascinating natural prevalence. This technical guide provides an in-depth exploration of the natural occurrence of 2,7-DMN, detailing its presence in geochemical and biological matrices. The document summarizes quantitative data, outlines experimental protocols for its analysis, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals in understanding the natural context of this compound.

Geochemical Occurrence: A Biomarker in Petroleum and Coal

The most significant natural reservoirs of this compound are crude oil, coal, and related geological sediments. Within the field of petroleum geochemistry, 2,7-DMN and its isomers serve as critical biomarkers, providing valuable insights into the origin, thermal maturity, and depositional environment of source rocks.

The relative distribution of dimethylnaphthalene (DMN) isomers is a key diagnostic tool. The thermal degradation of terrestrial higher plant matter, rich in terpenoids like abietic acid, tends to produce a higher abundance of DMNs with methyl groups in the α-positions (e.g., 1,5-DMN and 1,6-DMN). Conversely, the thermal maturation of marine organic matter, derived from algae and bacteria rich in steroids, often results in a higher relative concentration of β-substituted DMNs, including 1,3-DMN and 1,7-DMN.

As source rocks undergo thermal maturation with increasing burial depth and temperature, the DMN isomers rearrange to form more thermodynamically stable configurations. 2,6-DMN and 2,7-DMN are among the most stable isomers, and therefore, their relative abundance increases with thermal maturity.

Quantitative Data on this compound in Geochemical Samples

While the absolute concentration of 2,7-DMN can vary significantly depending on the specific crude oil or coal tar, the ratios between different DMN isomers are more commonly used for geochemical interpretation. The following table summarizes typical concentrations and key diagnostic ratios involving 2,7-DMN. It is important to note that obtaining a comprehensive database of absolute concentrations is challenging due to the proprietary nature of much of this data and the focus on relative ratios in many published studies.

| Sample Type | Source/Basin | Concentration of 2,7-DMN | Dimethylnaphthalene Ratio (DNR) | Maturity Indicator (MDR) | Reference |

| Crude Oil | Ardjuna & Jatibarang Basins (Terrestrial Source) | Total DMNs: 20 mg/g oil | DMR < 1 | - | [1] |

| Crude Oil | Sunda Basin (Marine Source) | Total DMNs: < 3 mg/g oil | DMR > 1 | - | [1] |

| Sediments | Shinjo Basin (Miocene to Pliocene) | Total Naphthalenes: 26 to 5,700 ng/g | - | - | [1] |

| Coal Tar | Naphthalene (B1677914) Oil Fraction | Selectivity for 2,7-DMN increases with reaction time | - | - | [2] |

Note: Specific concentrations of 2,7-DMN are often not reported individually but as part of the total dimethylnaphthalene fraction. The ratios are generally more informative for geochemical analysis.

-

DMR (Dimethylnaphthalene Ratio): ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]). High values (>1.0) suggest terrestrial input, while low values (<1.0) indicate a marine source.

-

DNR (Dimethylnaphthalene Ratio): ([2,6-DMN] + [2,7-DMN]) / 1,5-DMN. This ratio tends to increase with thermal maturity.

-

MDR (Methylnaphthalene/Dimethylnaphthalene Ratio): Can also be used to assess maturity.

Biological Occurrence: Presence in the Plant Kingdom

While the primary natural sources of this compound are geological, it has also been identified as a volatile compound in some plant species. The most notable example is its presence in baked potatoes (Solanum tuberosum)[3][4]. The formation of 2,7-DMN in potatoes is likely a result of the thermal degradation of precursor molecules during the baking process.

The specific biosynthetic pathway for this compound in plants has not been elucidated. However, it is hypothesized to derive from the extensive network of sesquiterpenoid biosynthesis. Sesquiterpenes, C15 compounds derived from farnesyl pyrophosphate (FPP), can undergo various cyclizations and rearrangements to form a vast array of structures, including naphthalene-based skeletons. Oxidative degradation of these sesquiterpenoid precursors could lead to the formation of dimethylnaphthalenes.

Quantitative Data on this compound in Biological Samples

Quantitative data on the concentration of this compound in plant-based sources is scarce. Its presence is often reported as a qualitative identification within a complex mixture of volatile organic compounds.

| Sample Type | Species | Concentration of 2,7-DMN | Reference |

| Baked Potato | Solanum tuberosum | Identified as a volatile compound; quantitative data not available. | [3][4] |

Experimental Protocols

The analysis of this compound in natural samples typically involves extraction, fractionation, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction and Analysis of Dimethylnaphthalenes from Crude Oil

This protocol outlines a standard procedure for the isolation and quantification of the aromatic fraction, including dimethylnaphthalenes, from crude oil.

1. Deasphalting:

- Weigh a known amount of crude oil into a flask.

- Add n-hexane or n-pentane in a 40:1 solvent-to-oil volume ratio.

- Stir the mixture for at least 12 hours to precipitate the asphaltenes.

- Filter the mixture to separate the maltenes (soluble fraction) from the asphaltenes (precipitate).

- Concentrate the maltene fraction using a rotary evaporator.

2. Fractionation by Column Chromatography:

- Prepare a chromatography column packed with activated silica (B1680970) gel.

- Load the concentrated maltene fraction onto the column.

- Elute the saturate fraction with n-hexane.

- Elute the aromatic fraction with a mixture of n-hexane and dichloromethane (B109758) (e.g., 70:30 v/v).

- Collect the aromatic fraction and concentrate it to a known volume (e.g., 1 mL).

3. GC-MS Analysis:

- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

- Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Injector: Split/splitless injector, operated in splitless mode.

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp at 4°C/minute to 300°C.

- Hold at 300°C for 15 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the molecular ion for dimethylnaphthalenes (m/z 156) and other relevant ions for internal standards and other target compounds.

4. Quantification:

- Prepare a calibration curve using certified standards of this compound and other DMN isomers.

- Add a known amount of an internal standard (e.g., deuterated naphthalene or another aromatic compound not present in the sample) to the aromatic fraction before GC-MS analysis.

- Calculate the concentration of 2,7-DMN based on the peak area relative to the internal standard and the calibration curve.

Protocol 2: Analysis of Volatile Compounds from Baked Potato

This protocol describes a method for the extraction and identification of volatile compounds, including this compound, from baked potatoes.

1. Sample Preparation:

- Bake a potato until cooked.

- Homogenize a known weight of the baked potato (flesh and/or skin).

2. Volatile Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

- Place the homogenized sample into a headspace vial.

- Add an internal standard solution.

- Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

- Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

- Injector: Desorb the SPME fiber in the hot GC inlet.

- Column and Conditions: Use a similar GC-MS setup as described in Protocol 1, with a temperature program optimized for the separation of a wide range of volatile compounds.

- Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental aspects of the natural occurrence and analysis of this compound.

Caption: Geochemical formation pathway of dimethylnaphthalenes.

Caption: General experimental workflow for 2,7-DMN analysis.

Conclusion

This compound is a naturally occurring polycyclic aromatic hydrocarbon with significant prevalence in geochemical settings, where it serves as a valuable biomarker for petroleum exploration. Its presence in the plant kingdom, specifically in baked potatoes, suggests a biosynthetic origin from sesquiterpenoid precursors, although this pathway requires further investigation. The analytical methods for its detection and quantification are well-established, relying on chromatographic separation coupled with mass spectrometric detection. This guide provides a foundational understanding for researchers and professionals interested in the natural sources and analysis of this important molecule. Further research is needed to establish a more comprehensive quantitative database of 2,7-DMN concentrations in various natural matrices and to fully elucidate its biosynthetic pathways in plants.

References

An In-depth Technical Guide to the Isomers of Dimethylnaphthalene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ten isomers of dimethylnaphthalene (DMN), focusing on their physical and chemical properties, experimental protocols for their synthesis and analysis, and their known biological activities. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction to Dimethylnaphthalene Isomers

Dimethylnaphthalenes are a group of polycyclic aromatic hydrocarbons (PAHs) consisting of a naphthalene (B1677914) core substituted with two methyl groups. There are ten structural isomers of dimethylnaphthalene, each exhibiting unique physical and chemical properties due to the varied positioning of the methyl groups on the naphthalene rings. These isomers are of significant interest in various fields, including materials science, environmental science, and pharmacology. For instance, 2,6-dimethylnaphthalene (B47086) is a key precursor in the production of high-performance polyethylene (B3416737) naphthalate (PEN) polymers.[1] Understanding the distinct characteristics of each isomer is crucial for their effective separation, identification, and utilization.

Physical and Chemical Properties

The physical properties of the ten dimethylnaphthalene isomers are summarized in the table below, providing a comparative overview of their melting points, boiling points, densities, and refractive indices. All isomers share the same molecular formula, C₁₂H₁₂, and a molar mass of 156.22 g/mol .

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1,2-Dimethylnaphthalene | 573-98-8 | -2 to -1[2] | 266-267[2] | 1.013[2] | 1.615[2] |

| 1,3-Dimethylnaphthalene | 575-41-7 | -6 to -3[3] | 263[3] | 0.982[3] | 1.609[3] |

| 1,4-Dimethylnaphthalene | 571-58-4 | -18[4] | 262-264 /751 mmHg[4] | 1.016[4] | 1.613[4] |

| 1,5-Dimethylnaphthalene | 571-61-9 | 77-82[5] | 265-266[5] | 1.0464 (estimate)[6] | 1.5956 (estimate)[6] |

| 1,6-Dimethylnaphthalene | 575-43-9 | -17 to -16[7] | 265-266[7] | 1.002[7] | 1.606[7] |

| 1,7-Dimethylnaphthalene | 575-37-1 | -12.99[8] | 263[8] | 1.002[8] | 1.605[8] |

| 1,8-Dimethylnaphthalene | 569-41-5 | 59-61[9] | 270[9] | 1.0030[10] | 1.5956 (estimate)[10] |

| 2,3-Dimethylnaphthalene | 581-40-8 | 103-104 | 269 | Not Available | Not Available |

| 2,6-Dimethylnaphthalene | 581-42-0 | 106-110[11] | 262[11] | 1.01[11] | 1.6088[11] |

| 2,7-Dimethylnaphthalene | 582-16-1 | 94-97 | 263 | Not Available | Not Available |

Experimental Protocols

Synthesis of 2,6-Dimethylnaphthalene

The synthesis of 2,6-dimethylnaphthalene is a significant area of research due to its industrial importance. One common approach involves a multi-step process starting from m-xylene, propylene (B89431), and carbon monoxide.[12] A general overview of this process is as follows:

-

Acylation: m-Xylene is acylated with propylene and carbon monoxide to produce 2,4-dimethylisobutyrophenone.

-

Hydrogenation: The carbonyl group of the resulting phenone is hydrogenated.

-

Dehydrogenation and Cyclization: The hydrogenated product undergoes dehydrogenation and cyclization to yield 2,6-dimethylnaphthalene.[12]

Another synthetic route involves the alkenylation of toluene (B28343) with pentenes, followed by conversion to a mixture of dimethylnaphthalene isomers, and subsequent hydroisomerization and dehydrogenation to maximize the yield of the 2,6-isomer.[1] A regioselective synthesis for 2,6-dimethyltetralin, a key precursor, has also been developed, which involves a Heck reaction, catalytic reduction, and acid-catalyzed cyclization.[13]

Analysis of Dimethylnaphthalene Isomers by Gas Chromatography

The separation and quantification of the ten dimethylnaphthalene isomers can be challenging due to their similar structures and boiling points. Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is a powerful analytical technique for this purpose.[14] A general protocol for the analysis of DMN isomers in a sample matrix is outlined below:

-

Sample Preparation: The sample (e.g., sediment) is extracted with an appropriate solvent.

-

Internal Standard: A known amount of a deuterated internal standard, such as 1,8-dimethylnaphthalene-d12, is added to the extract.[14]

-

GC Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column to separate the isomers based on their boiling points and interactions with the stationary phase.

-

MS Detection and Quantification: The separated isomers are detected and quantified by a mass spectrometer. The use of an internal standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Recent advancements in GC with vacuum ultraviolet (VUV) spectroscopy have shown promise in deconvoluting co-eluting isomers, which can be a significant challenge with traditional GC-MS methods.[15][16]

Biological Activities and Signaling Pathways

The biological activities of dimethylnaphthalene isomers are an area of ongoing research. Some isomers have been shown to interact with biological systems, including the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism.[17]

-

1,3-Dimethylnaphthalene has been identified as an inhibitor of cytochrome P450 enzymes 2A6 and 2A5.[3]

-

1,4-Dimethylnaphthalene has been found in dust particulate matter and is associated with the activation of the aryl hydrocarbon receptor.[17] It has also been observed to retard the development of epidermoid carcinomas in hamster buccal pouches and to alter genes associated with the cell cycle in potatoes.[17]

The interaction of these isomers with the AhR suggests a potential role in modulating cellular responses to environmental stimuli and in the metabolism of other compounds. The general signaling pathway for AhR activation is as follows:

-

Ligand Binding: A ligand, such as a DMN isomer, enters the cell and binds to the AhR in the cytoplasm.

-

Nuclear Translocation: The ligand-AhR complex translocates to the nucleus.

-

Dimerization: In the nucleus, the complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).

-

DNA Binding: The AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of a battery of genes, including those encoding for Phase I and Phase II drug-metabolizing enzymes like cytochrome P450s.

Conclusion